molecular formula C11H17ClN4 B12348513 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride CAS No. 1856096-31-5

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12348513
CAS No.: 1856096-31-5
M. Wt: 240.73 g/mol
InChI Key: KILVJLBGIKXXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine; hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 2. This compound belongs to a class of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets such as kinases .

Properties

CAS No.

1856096-31-5

Molecular Formula

C11H17ClN4

Molecular Weight

240.73 g/mol

IUPAC Name

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16N4.ClH/c1-9-11(8-15(3)13-9)12-7-10-5-4-6-14(10)2;/h4-6,8,12H,7H2,1-3H3;1H

InChI Key

KILVJLBGIKXXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . The reaction conditions are generally mild and can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and salt forms:

Pyrazole-Pyrimidine Hybrids
  • 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (21) Structural Differences: Replaces the pyrrole moiety with a pyrimidine ring and introduces a chlorine atom. Synthesis: Prepared via nucleophilic substitution between dichloropyrimidine and 1-methylpyrazole-4-amine, analogous to the target compound’s synthetic route .
Pyrrole-Modified Derivatives
  • (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride
    • Structural Differences : Substitutes the pyrazole core with a simpler propylamine group.
    • Functional Impact : Reduced aromaticity may lower binding affinity to enzymatic targets but improves metabolic stability .
Benzene-Linked Analogues
  • N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine Structural Differences: Replaces the pyrrole with a benzene ring, creating a tertiary amine linkage.

Pharmacological and Physicochemical Properties

Property Target Compound Pyrazole-Pyrimidine Hybrid (21) Pyrrole-Propylamine Hydrochloride
Molecular Weight ~265.7 g/mol 307.7 g/mol 220.7 g/mol
Melting Point Not Reported Not Reported 245–246°C (similar hydrochloride salts)
Solubility High (HCl salt) Moderate (chlorine reduces polarity) High (HCl salt)
Biological Activity Kinase inhibition (inferred) CDK2 inhibition (IC₅₀ = 12 nM) Unknown
Key Observations :
  • Hydrochloride Salts : Improve aqueous solubility across analogs, critical for in vivo bioavailability .
  • Heterocyclic Cores : Pyrazole-pyrimidine hybrids exhibit enhanced target engagement (e.g., kinase inhibition) compared to simpler pyrrole derivatives .
  • Substituent Effects : Chlorine or methyl groups modulate electronic properties and steric bulk, influencing binding kinetics .

Biological Activity

1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a compound within the pyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Property Details
Molecular FormulaC13H22ClN5
Molecular Weight283.80 g/mol
IUPAC NameN-[(1,3-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride
InChIInChI=1S/C13H21N5.ClH/c1-9(2)18-7-10(3)13(16-18)14-6-12-8-17(5)15-11(12)4;/h7-9H,6H2,1-5H3,(H,14,16);1H
Origin of ProductUnited States

Synthesis

The synthesis of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine typically involves the reaction of specific pyrazole derivatives with amines. Common methods include:

  • Condensation Reactions : Utilizing 1,3-dimethylpyrazole derivatives and appropriate amines under controlled conditions.
  • Industrial Production : Employing continuous flow reactors for large-scale synthesis to enhance yield and purity while minimizing environmental impact.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various pathogens, suggesting potential applications in treating infections .

Anticancer Properties

There is growing interest in the anticancer potential of pyrazole derivatives. Some studies have reported that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine is thought to involve interactions with specific molecular targets such as enzymes or receptors. This interaction modulates their activity, leading to diverse biological effects depending on the target and context .

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazole derivatives:

  • Antifungal Activity : A study evaluated a series of pyrazole derivatives for antifungal efficacy against various phytopathogenic fungi. Results indicated moderate to excellent antifungal activity among several compounds tested .
  • Xanthine Oxidase Inhibition : Research on pyrazole-based compounds demonstrated their potential as xanthine oxidase inhibitors, which could be beneficial in managing gout and hyperuricemia .
  • Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activities by inhibiting pro-inflammatory cytokines like TNF-alpha and nitric oxide production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.